molecular formula C9H13NO3 B1670802 DL-Adrenaline CAS No. 329-65-7

DL-Adrenaline

Cat. No. B1670802
CAS RN: 329-65-7
M. Wt: 183.2 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
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Description

DL-Adrenaline, also known as dl-Epinephrine, is a hormone and a neurotransmitter secreted by the medulla of the adrenal glands . It is used in medicine chiefly as a stimulant in cardiac arrest, as a vasoconstrictor in shock, and as a bronchodilator and antispasmodic in bronchial conditions .


Synthesis Analysis

The synthesis of DL-Adrenaline involves a series of enzyme steps leading to the conversion of cholesterol to aldosterone . A deficiency of HIF (hypoxia inducible factors) prolyl hydroxylase domain protein-2 (PHD2) in the adrenal medulla of mice results in HIF2α-mediated reduction in phenylethanolamine N-methyltransferase (PNMT) expression, and consequent reduction in epinephrine synthesis .


Molecular Structure Analysis

The molecular formula of DL-Adrenaline is C9H13NO3, and its molecular weight is 183.2 .


Chemical Reactions Analysis

DL-Adrenaline is a hormone and a neurotransmitter secreted by the medulla of the adrenal glands . It is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen .


Physical And Chemical Properties Analysis

DL-Adrenaline is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is heat sensitive . .

Scientific Research Applications

  • Cardiac Arrest Management : DL-Adrenaline has been studied for its role in out-of-hospital cardiac arrest. Although it increases the likelihood of return of spontaneous circulation (ROSC), the effect on long-term survival and neurological outcomes is still debated. Some studies suggest a statistically significant improvement in ROSC with adrenaline use, but not in survival to hospital discharge (Jacobs et al., 2011).

  • Biochemical Applications : In biochemical research, DL-Adrenaline has been used in the determination of blood glucose using an oxidase/peroxidase system. This method employs DL-Adrenaline as a non-carcinogenic chromogen, indicating its utility in laboratory assays (Trinder, 1969).

  • Signal Transduction Research : The role of cyclic AMP as a second messenger for adrenaline has been foundational in understanding signal transduction, receptor-effector coupling, and protein kinase cascades (Beavo & Brunton, 2002).

  • Antioxidant Properties : DL-Adrenaline has shown effective antioxidant and radical scavenging activity in vitro. This property may be relevant for further studies related to the antioxidant capabilities of DL-Adrenaline (Gülçin, 2009).

  • Metabolic Research in Diabetes : DL-Adrenaline is recognized for its metabolic role in hypoglycemia and diabetes. It mobilizes glucose and free fatty acids, playing a crucial role in the counter-regulation of hypoglycemia, especially in type 1 diabetes (Verberne et al., 2016).

  • Thrombosis and Hemostasis : Studies have explored the role of adrenaline in thrombosis and hemostasis. It may contribute to a prothrombotic condition by enhancing platelet activation, forming denser platelet-fibrin clots, and affecting the rate of fibrinolysis (Golaszewska et al., 2021).

Safety And Hazards

DL-Adrenaline is toxic if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858965
Record name (+/-)-Adrenaline
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Racepinephrine
Source DrugBank
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Mechanism of Action

Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

DL-Adrenaline

CAS RN

329-65-7
Record name (±)-Adrenaline
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Record name Racepinephrine [USP]
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Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Adrenaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
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Record name Oxidized-adrenal-ferredoxin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
N Kirshner, MC Goodall… - Proceedings of the Society …, 1958 - journals.sagepub.com
… After intravenous infusion of dl-adrenaline-2-C 14 in 6 human subjects, 73 ± 5% of infused radioactivity was recovered in 24 hour urine. Radioactivity which appeared in urine was …
Number of citations: 65 journals.sagepub.com
GR Clemo, GA Swan - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
… by the “ light ” dl-adrenaline. It was thus concluded that the physiologibal actions of dl-adrenaline, C,H 1303N, and “ heavy ” dl-adrenaline, C,H 3D ,03N, are approximately equal. …
Number of citations: 5 pubs.rsc.org
R Imaizumi, H Yoshida, T Kita - The Japanese Journal of …, 1958 - jstage.jst.go.jp
… Schayer (21) injected a large amount of adrenochrome with (3-C-14-dl-adrenaline into rats but any shift of metabolic pattern of radioactive adrenaline was not observed. From these …
Number of citations: 5 www.jstage.jst.go.jp
GB West - The Journal of Physiology, 1947 - ncbi.nlm.nih.gov
… In 1910, Barger & Dale noted that a dose of ergotoxine sufficient to reverse the pressor effect of dl-adrenaline in the spinal cat did not reverse that of dlnoradrenaline. The pressor …
Number of citations: 90 www.ncbi.nlm.nih.gov
P Trinder - Journal of clinical pathology, 1969 - jcp.bmj.com
… 2 05% w/v dl adrenaline in 05 N HCl Keeps for at least six … The dl adrenaline reaction was originally worked out for the … using trichloacetic acid/dl adrenaline to precipitate the proteins …
Number of citations: 139 jcp.bmj.com
CM Liu, FM Huang, LC Yang, LSS Chou… - Journal of Oral …, 2004 - Wiley Online Library
… , dl-adrenaline HCl and non-drug-impregnated cord was 68, 58 and 72%, respectively. It was found that dl-adrenaline HCl-… The cytotoxicity decreased in an order of dl-adrenaline HCl-…
Number of citations: 72 onlinelibrary.wiley.com
L Pichat, M Audinot - 1961 - inis.iaea.org
[en] The sodium derivative of 5-3-4 dibenzyl oxyphenyl 2-oxazolidinone reacted with methyl iodide 14 C, in stoichiometric quantity, gives rise to the corresponding N-methyl 14 C …
Number of citations: 0 inis.iaea.org
P Trinder - Journal of clinical pathology, 1969 - ncbi.nlm.nih.gov
… Although the dl adrenaline method has worked very well in this laboratory (Trinder, 1969), … which is three times as sensitive as the dl adrenaline method, uses only two relatively stable …
Number of citations: 033 www.ncbi.nlm.nih.gov
G Keswani, A D'Iorio - Canadian Journal of Biochemistry, 1966 - cdnsciencepub.com
The uptake, binding, and metabolism of 3 H-dl-adrenaline by small-intestine strips has been studied in vitro for several concentrations of adrenaline and (or) thyroxine in the medium.…
Number of citations: 1 cdnsciencepub.com
AF De Schaepdryver, N Kirshner - Science, 1961 - science.org
… Cats anesthetized with Nembutal were infused over a 5-minute period through a cannula in a femoral vein with 5 ptmole of dl-adrenaline-2-C" (specific activity, 1.25 ,tc/Mmole) dissolved …
Number of citations: 20 www.science.org

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